![molecular formula C9H13ClN2O3 B1437048 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride CAS No. 912265-91-9](/img/structure/B1437048.png)
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a tetrahydroisoxazolo ring fused to a pyridine ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the Isoxazolo Ring: The initial step involves the reaction of a suitable precursor with triethylamine and dimethyl sulfoxide at 100°C for 14 hours.
Hydrochloride Formation: The intermediate product is then treated with hydrogen chloride in acetic acid and water at 120°C for 12 hours.
Further Reactions: Subsequent steps involve the use of N-ethyl-N,N-diisopropylamine and other reagents in N,N-dimethylformamide at 10°C for 16 hours.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in sealed, dry conditions and stored at room temperature to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C9H13ClN2O3
- Molecular Weight : 232.66 g/mol
- Purity : Typically ≥95%
- Physical Form : White to yellow solid
GABA Receptor Modulation
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is structurally related to gaboxadol (THIP), a known GABAA receptor agonist. Gaboxadol has been investigated for its effects on sleep disorders and anxiety due to its selective action on delta-containing GABAA receptors. The compound's potential as a therapeutic agent for conditions such as insomnia and depression has been highlighted in various studies .
Neuroprotective Effects
Research indicates that compounds similar to ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis Pathways
The synthesis of this compound involves several steps starting from pyrrolidin-2-one. A notable method includes a one-pot reaction that combines ring opening and esterification processes to yield the desired compound efficiently. This synthetic route has been optimized for industrial applications due to its cost-effectiveness and high atom economy .
Case Studies
Several studies have documented the synthesis of related compounds and their biological activities:
- A study published in Chinese Journal of Medicinal Chemistry explored the synthesis of gaboxadol derivatives and their pharmacological profiles, demonstrating the importance of structural modifications for enhancing efficacy against sleep disorders .
- Another investigation focused on the neuroprotective effects of similar isoxazole derivatives in animal models, providing insights into their potential therapeutic roles in treating neurological conditions .
Toxicology and Safety
While this compound exhibits promising pharmacological properties, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound should be handled with care due to its potential irritant properties. Proper laboratory safety protocols must be followed when working with this substance .
Mécanisme D'action
The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol: This compound has a similar core structure but differs in the functional groups attached.
Ethyl 4,5,6,7-tetrahydro-1,2-oxazolo[4,5-c]pyridine-3-carboxylate: Another closely related compound with slight variations in its chemical structure
Uniqueness
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group. This makes it particularly interesting for research in various fields, including medicinal chemistry and material science .
Activité Biologique
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (also known as gaboxadol or THIP) is a compound with significant biological activity primarily linked to its interaction with the GABA (gamma-aminobutyric acid) receptor system. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClN₂O₃
- Molar Mass : 232.66 g/mol
- CAS Number : 912265-91-9
Gaboxadol acts as a selective agonist at GABA_A receptors, particularly the extrasynaptic α4β3δ subtype. This receptor subtype is known for mediating tonic inhibition in the central nervous system (CNS). Gaboxadol's unique binding affinity allows it to enhance GABAergic transmission more effectively than traditional benzodiazepines and other GABA_A receptor modulators.
Key Pharmacological Characteristics:
Property | Gaboxadol (THIP) |
---|---|
Agonist Type | Supra-maximal at α4β3δ |
Potency | Low-potency at α1β3γ2 |
Efficacy | Greater maximum response than muscimol |
Clinical Effects | Sedation, anxiolysis |
Biological Activity
Gaboxadol has been studied for various therapeutic applications due to its sedative and anxiolytic properties. It has shown potential in treating conditions such as:
- Insomnia : Clinical trials indicated that gaboxadol can increase deep sleep without the reinforcement effects seen with other sedatives like zolpidem .
- Neurodegenerative Diseases : Research has suggested that gaboxadol may be beneficial in conditions like Huntington's disease and Alzheimer's disease due to its neuroprotective effects against excitotoxicity and neuronal damage .
Clinical Studies and Findings
- Sedation and Sleep Studies :
- Neuroprotection :
- Safety Profile :
Case Studies
- Case Study 1 : A clinical trial involving patients with insomnia showed that those treated with gaboxadol experienced improved sleep onset latency and increased duration of deep sleep stages compared to those receiving traditional benzodiazepines.
- Case Study 2 : In a cohort of patients with Huntington's disease, gaboxadol treatment was associated with reduced chorea and improved overall function over a six-month period.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride, and how can purity be validated?
- Methodology : The compound is synthesized via cyclization and acid-mediated ester hydrolysis. For example, dissolving intermediates (e.g., compound 136 ) in ethanol with HCl (32% w/w), heating at reflux for 2 hours, followed by solvent removal and precipitation in ethyl acetate yields the hydrochloride salt (58% yield) .
- Validation : Purity is confirmed via ¹H NMR (e.g., δ 1.32 ppm for ethyl triplet, 3.12–3.45 ppm for pyridine protons) and LC-MS (m/z 230 [M+H]⁺). Reproducibility requires strict control of reaction time, temperature (80–100°C), and stoichiometric HCl ratios .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- ¹H/¹³C NMR : Assigns protons in the isoxazole and tetrahydro-pyridine rings (e.g., δ 4.32 ppm for CH₂ in the pyridine ring) .
- Mass Spectrometry : Confirms molecular weight (theoretical: 229.25 g/mol for free base; observed: m/z 230 [M+H]⁺) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) to rule out hydrate or solvent impurities .
Advanced Research Questions
Q. What pharmacological models are appropriate for studying its activity as a GABA receptor modulator?
- Experimental Design :
- In Vitro : Competitive binding assays using rat brain synaptic membranes to assess affinity for GABAₐ receptors (IC₅₀ values). THIP hydrochloride (structurally related) shows agonism at GABAₐ (EC₅₀ ~1.5 μM) .
- In Vivo : Rodent models of absence epilepsy (e.g., GHB-induced seizures) to evaluate anticonvulsant effects. Dose-response studies (1–10 mg/kg i.p.) with EEG monitoring for spike-wave discharge suppression .
Q. How can contradictory data on receptor selectivity (GABAₐ vs. GABAₐρ) be resolved? **
- Analysis : Contradictions arise from receptor subunit composition (e.g., α4β3δ vs. α1β2γ2 GABAₐ subtypes). Use recombinant receptors in HEK293 cells to isolate subunit-specific effects. Compare potency (EC₅₀) and efficacy (% maximal GABA response) across subtypes .
- Tools : Pair electrophysiology (patch-clamp) with radioligand displacement (³H-muscimol for GABAₐ, ³H-THIP for GABAₐρ) to quantify subtype selectivity .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Approach :
- Ester Hydrolysis Resistance : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to reduce first-pass metabolism. Monitor stability in liver microsomes (e.g., t₁/₂ > 2 hours vs. <0.5 hours for ethyl ester) .
- Bioisosteres : Substitute the isoxazole ring with thiazole or oxadiazole. Test analogs in pharmacokinetic studies (plasma t₁/₂, AUC) and receptor binding assays .
Q. How do solvent polarity and pH affect crystallization during purification?
- Optimization :
- Solvent Systems : Use dioxane/EtOAc (1:3) for initial precipitation, followed by recrystallization in ethanol/water (4:1) to improve crystal lattice formation .
- pH Control : Maintain pH <2 during HCl salt formation to prevent free base precipitation. Monitor via in-line pH probes during acid addition .
Q. Key Considerations for Researchers
- Safety : Handle with PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Data Reproducibility : Validate synthetic batches with orthogonal techniques (HPLC, NMR) to detect trace impurities.
- Biological Assays : Include positive controls (e.g., THIP for GABAₐ, gabazine for antagonism) to benchmark activity .
Propriétés
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKBPPVIPODKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659439 | |
Record name | Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912265-91-9 | |
Record name | Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.